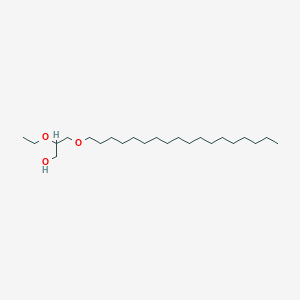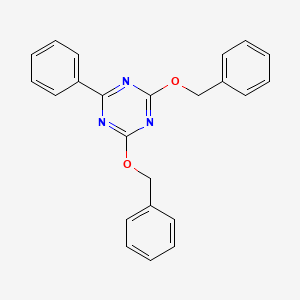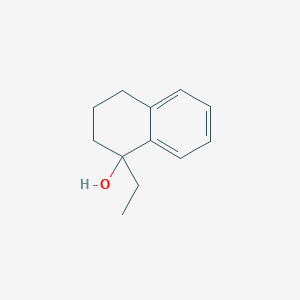![molecular formula C8H16O2 B15161711 2-[(Propan-2-yl)oxy]cyclopentan-1-ol CAS No. 142052-70-8](/img/structure/B15161711.png)
2-[(Propan-2-yl)oxy]cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Propan-2-yl)oxy]cyclopentan-1-ol is an organic compound with a molecular formula of C8H16O2 It is a cyclopentanol derivative where the hydroxyl group is substituted with a propan-2-yl group through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propan-2-yl)oxy]cyclopentan-1-ol typically involves the reaction of cyclopentanol with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds via an etherification process where the hydroxyl group of cyclopentanol reacts with the hydroxyl group of isopropyl alcohol, resulting in the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes often utilize fixed-bed reactors with acid catalysts to facilitate the etherification reaction. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Propan-2-yl)oxy]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The ether linkage can be cleaved under certain conditions, leading to the formation of cyclopentanol and isopropyl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Acidic or basic conditions can facilitate the cleavage of the ether bond.
Major Products Formed
Oxidation: Cyclopentanone and isopropyl ketone.
Reduction: Cyclopentanol and isopropanol.
Substitution: Cyclopentanol and isopropyl alcohol.
Aplicaciones Científicas De Investigación
2-[(Propan-2-yl)oxy]cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and coatings.
Mecanismo De Acción
The mechanism of action of 2-[(Propan-2-yl)oxy]cyclopentan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1-Propan-2-ylcyclopentan-1-ol: Similar in structure but differs in the position of the isopropyl group.
2-(Propan-2-yl)cyclopentan-1-one: A ketone derivative with similar structural features.
Cyclopentanol: The parent compound without the isopropyl substitution.
Uniqueness
2-[(Propan-2-yl)oxy]cyclopentan-1-ol is unique due to its ether linkage, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
142052-70-8 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
2-propan-2-yloxycyclopentan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-6(2)10-8-5-3-4-7(8)9/h6-9H,3-5H2,1-2H3 |
Clave InChI |
HRVFPDSMIPAUPO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1CCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



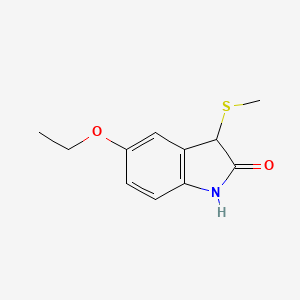
![2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine](/img/structure/B15161642.png)
![1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one](/img/structure/B15161650.png)
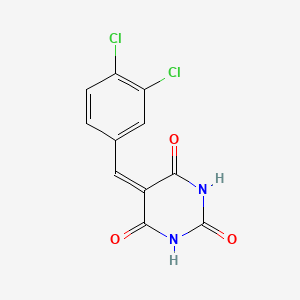
![2-Methyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15161653.png)
![4-[(1-Cyclopropylethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B15161663.png)
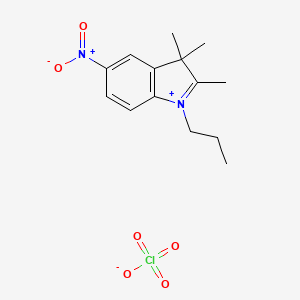
![Diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate](/img/structure/B15161666.png)

![N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N'-cyclohexylurea](/img/structure/B15161686.png)
